N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline, also known as BZP-N-AN, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells, as well as the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects
N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have various biochemical and physiological effects in cells. It has been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells, as well as the accumulation of toxic proteins in neurodegenerative diseases. N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to modulate the activity of various signaling pathways in cells, which can lead to changes in gene expression and cellular function.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline in lab experiments is its potential to target specific signaling pathways and enzymes in cells. This can lead to more targeted and effective treatments for various diseases. However, one limitation of using N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline is its potential toxicity and side effects, which need to be carefully studied and monitored.
Future Directions
There are several future directions for the study of N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline. One direction is to further investigate its mechanism of action and how it modulates various signaling pathways in cells. Another direction is to study its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline for therapeutic use.
Scientific Research Applications
N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been studied for its potential applications in medicine. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells and induce cell death. In Alzheimer's disease and Parkinson's disease, N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to prevent the accumulation of toxic proteins and improve cognitive function.
properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-33-22-9-5-8-20(16-22)25(30)28-14-12-27(13-15-28)21-10-11-24(29(31)32)23(17-21)26-18-19-6-3-2-4-7-19/h2-11,16-17,26H,12-15,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFIUPZKHNVWQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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